molecular formula C9H10O2 B1584986 2-Phenyl-1,3-dioxolane CAS No. 936-51-6

2-Phenyl-1,3-dioxolane

Cat. No. B1584986
CAS RN: 936-51-6
M. Wt: 150.17 g/mol
InChI Key: LYINTWKRUWVLBA-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxolane is an organic compound with the molecular formula C9H10O2 . It is also known by other names such as Benzaldehyde ethylene acetal .


Synthesis Analysis

The synthesis of 2-Phenyl-1,3-dioxolane has been reported in various studies. One efficient and reliable method involves the use of three different acetal halides, which are thoroughly characterized by 1H and 13C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry . Another method involves a sequential procedure involving microwave-assisted acetalization of benzaldehyde with glycol and carbene insertion to acetal with chloroform using TEBA as a phase transfer catalyst .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,3-dioxolane consists of a six-membered ring with two oxygen atoms and four carbon atoms. The phenyl group is attached to one of the carbon atoms in the ring .


Chemical Reactions Analysis

2-Phenyl-1,3-dioxolane has been shown to react with bifunctional molecules such as N2 and O2 to form imine bonds. When it reacts with alkynes, it forms oxetanes or ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-1,3-dioxolane include a molecular weight of 150.1745 . More detailed properties like boiling point, melting point, etc., were not found in the retrieved sources.

Scientific Research Applications

Polymer Synthesis and Characterization

2-Phenyl-1,3-dioxolane is utilized in the synthesis and characterization of polymers. For instance, a study by Coskun et al. (1998) demonstrated the polymerization of 2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate using benzoyl peroxide, with detailed analysis of the polymer's thermal degradation and the volatile products formed. This study provided insights into the polymer's stability and decomposition mechanisms, which are crucial for applications in materials science (Coskun et al., 1998).

Synthetic Applications in Organic Chemistry

In organic chemistry, 2-Phenyl-1,3-dioxolane serves as a crucial reagent. For example, Gil et al. (1993) explored its use in reductive opening reactions catalyzed by lithium powder, resulting in the production of monoprotected 1,2-diols and alcohols. These findings highlight its versatility in synthesizing various organic compounds (Gil et al., 1993).

Fungicide Development

In the field of agriculture, 2-Phenyl-1,3-dioxolane derivatives have been synthesized and evaluated as potential fungicides. Gestel et al. (1980) reported the preparation of 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles, showing promising results for controlling powdery mildew and bean rust, indicating its potential as a systemic fungicide (Gestel et al., 1980).

Ring-Opening Polymerization and Degradability Studies

Another key application is in the development of degradable polymers. Delplace et al. (2015) utilized 2-methylene-4-phenyl-1,3-dioxolane (MPDL) in the nitroxide-mediated polymerization of methacrylates. The study highlighted how the incorporation of MPDL can lead to polymers with tunable degradability and minimal cytotoxicity, which is significant for biomedical applications (Delplace et al., 2015).

properties

IUPAC Name

2-phenyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYINTWKRUWVLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239479
Record name 2-Phenyl-1,3-dioxolane
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Phenyl-1,3-dioxolane

CAS RN

936-51-6
Record name 2-Phenyl-1,3-dioxolane
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Record name 2-Phenyl-1,3-dioxolane
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Record name 2-Phenyl-1,3-dioxolane
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Record name 2-Phenyl-1,3-dioxolane
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Record name 2-phenyl-1,3-dioxolane
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Synthesis routes and methods I

Procedure details

The product of step 2 is reacted with ethylene glycol to produce 2-[2-(2-bromo-5-methoxyphenyl)-ethyl]-2-phenyl)-ethyl]-2-phenyl-[1,3]dioxolane;
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Synthesis routes and methods II

Procedure details

A solution of 106.12 g (1.0 mol) of benzaldehyde, 74.48 g (1.2 mol) of ethylene glycol, 500 ml of toluene and a catalytic amount of p-toluenesulfonic acid was heated at reflux in a flask equipped with a Dean-Stark trap for 1 hour and 25 minutes. The solution was cooled, treated with K2CO3, filtered, and distilled to yield 122.9 g of product; bp=163°-5° C./mm.
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Synthesis routes and methods III

Procedure details

A 500-mL three-necked flask equipped with a reflux condenser having a Dean-Stark water trap was charged with 5.0 g of benzaldehyde, 29.3 g of ethylene glycol, 0.09 g of p-toluenesulfonic acid monohydrate and 250 mL of benzene, and the contents were refluxed for 21 h. The resultant reaction solution was allowed to stand for cooling and then washed with 50 mL of a saturated aqueous solution of sodium hydrogen carbonate and 50 mL of water. After vacuum-concentrating the organic phase, 6.3 g of the aimed 2-phenyl-1,3-dioxolane was obtained by vacuum distillation (89% yield).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
745
Citations
RR Frame, W Faulconer - The Journal of Organic Chemistry, 1971 - ACS Publications
An attempt to prepare 2-ethyny 1-2-phenyl-1, 3-dioxolane (la) from propiolophenone (2), p-toluenesulfonic acid, and excess ethylene glycol resulted instead in the formation of 2-phenyl-…
Number of citations: 6 pubs.acs.org
TH Fife, LH Brod - The Journal of Organic Chemistry, 1968 - ACS Publications
The rates of hydrolysis of several pom-substituted benzaldehyde acetals of ethanol, ethylene glycol, and tetramethylethylene glycol have been measured in H20 at 30. …
Number of citations: 28 pubs.acs.org
KD Belfield, FB Abdelrazzaq - Macromolecules, 1997 - ACS Publications
Substantial efforts have been directed at finding systems that undergo little or no volume changes upon polymerization, due, in large part, to the requirements in many important …
Number of citations: 19 pubs.acs.org
MS Gong, SI Chang, I Cho - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
Recently, various olefinic cyclic ethers such as a-methylene derivatives of 1, 3-dioxolane tetrahydrofuran, p4), spiro-orthoesters 5, 6) and spiro-ortho~ arbonates~-~) have been …
Number of citations: 18 onlinelibrary.wiley.com
M Coşkun, Z Ilter, E Özdemir, K Demirelli… - … degradation and stability, 1998 - Elsevier
(2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate prepared from glycidyl methacrylate and benzaldehyde has been polymerized by benzoyl peroxide. Spectroscopic characterization of …
Number of citations: 14 www.sciencedirect.com
KD Belfield, FB Abdelrazzaq - Journal of Polymer Science Part …, 1997 - Wiley Online Library
Photoinitiated polymerization of 4‐methylene‐2‐phenyl‐1,3‐dioxolane (1) was carried out using either tris (4‐methylphenyl) sulfonium hexafluoroantimonate or 4‐decyloxyphenyl …
Number of citations: 18 onlinelibrary.wiley.com
Z İlter, İ Kaya, A Açıkses - Journal of polymer engineering, 2002 - degruyter.com
Some thermodynamic quantities such as the sorption enthalpy, ΔΗ^, sorption free energy, AG| S, sorption entropy, AS) S, the partial molar free energy, AGi™, the partial molar heat of …
Number of citations: 21 www.degruyter.com
M Coşkun, Z İlter - Journal of Polymer Science Part A: Polymer …, 2002 - Wiley Online Library
The radical copolymerizations of (2-phenyl-1, 3-dioxolane-4-yl-) methyl methacrylate (PDMMA) with methyl methacrylate (MMA), ethyl methacrylate (EMA), and butyl methacrylate (BMA) …
Number of citations: 20 onlinelibrary.wiley.com
J Thiem, J Elvers - Carbohydrate Research, 1978 - Elsevier
The reaction of methyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside (5) with N-bromosuccinimide gave mainly three, isomeric dibromo dibenzoates, identified as the 3,6-dibromo-…
Number of citations: 13 www.sciencedirect.com
Q Long, H Ji, S Lu - Computational and Theoretical Chemistry, 2011 - Elsevier
The inclusion processes of α,β-cyclodextrins (α,β-CDs) with 2-phenyl-1,3-dioxolane (d), its dihydrate (e) and tetrahydrate (f) have been investigated using PM3, B3LYP and ONIOM2 …
Number of citations: 6 www.sciencedirect.com

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